molecular formula C21H25N7O2 B2603559 4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide CAS No. 1058234-80-2

4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide

Cat. No.: B2603559
CAS No.: 1058234-80-2
M. Wt: 407.478
InChI Key: NEKMJGNPJTUTOP-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at position 2. The piperazine-1-carboxamide moiety is linked to the triazolopyridazine system at position 6, with the carboxamide group further attached to a 2-methoxy-5-methylphenyl substituent. The cyclopropyl group may enhance metabolic stability, while the methoxy-methylphenyl substituent could influence lipophilicity and target binding .

Properties

IUPAC Name

4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2/c1-14-3-6-17(30-2)16(13-14)22-21(29)27-11-9-26(10-12-27)19-8-7-18-23-24-20(15-4-5-15)28(18)25-19/h3,6-8,13,15H,4-5,9-12H2,1-2H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKMJGNPJTUTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the triazolo-pyridazine moiety exhibit significant anticancer properties. The compound in focus has been evaluated for its inhibitory effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)10.8Induces cell cycle arrest
HepG2 (Liver Cancer)11.8Synergistic effect with doxorubicin
HeLa (Cervical Cancer)10.4Inhibits proliferation

Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway .

Neurological Disorders

The piperazine component of the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. Preliminary studies indicate that this compound may enhance serotonin receptor activity, which could be beneficial in treating anxiety and depression .

Case Study 1: Evaluation of Antitumor Efficacy

A recent study evaluated the efficacy of the compound against various tumor types. The results indicated a significant reduction in tumor size in xenograft models when treated with the compound in combination with standard chemotherapy agents.

Case Study 2: Neuroprotective Effects

In a preclinical model of neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced neuronal damage. Behavioral assessments showed improved cognitive function in treated animals compared to controls .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of c-Met kinase. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment. The molecular targets include the ATP-binding site of the kinase, where the compound binds and prevents the phosphorylation of downstream targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

The triazolopyridazine scaffold is shared with several analogs, but substitutions at key positions lead to divergent properties:

Compound Name Substituent at Triazolopyridazine Position 3 Piperazine/Piperidine Modifications Aryl Carboxamide Substituent Key Features
Target Compound Cyclopropyl Piperazine-1-carboxamide 2-methoxy-5-methylphenyl Enhanced metabolic stability via cyclopropyl; moderate lipophilicity
N-(4-Chlorobenzyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide Isopropyl Piperidine-3-carboxamide 4-chlorobenzyl Increased steric bulk from isopropyl; potential for altered target binding
N-(4-Chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1-piperazinecarboxamide None (unsubstituted triazolo ring) Piperazine-1-carboxamide 4-chlorophenyl Simplified structure; higher polarity due to lack of cyclopropyl

Structural Insights :

  • The cyclopropyl group in the target compound may reduce oxidative metabolism compared to the isopropyl analog (), as cyclopropane rings are less prone to CYP450-mediated degradation .
Carboxamide Substituent Effects

The aryl group on the carboxamide moiety significantly influences solubility and target affinity:

  • Compounds with 4-chlorobenzyl () or 3-oxo-4H-1,4-benzoxazin-6-yl () groups exhibit distinct electronic profiles, which may alter interactions with aromatic residues in enzymatic binding pockets .

Research Findings and Pharmacological Implications

  • Binding Affinity : The cyclopropyl group in the target compound likely enhances affinity for hydrophobic pockets in kinase domains compared to unsubstituted analogs () .
  • Metabolic Stability : Cyclopropane-containing compounds generally exhibit longer half-lives than those with alkyl substituents (e.g., isopropyl in ) due to resistance to metabolic oxidation .
  • Solubility-Permeability Trade-off : The 2-methoxy-5-methylphenyl group may offer a favorable balance between solubility (via methoxy) and permeability (via methyl), contrasting with the purely hydrophobic 4-chlorophenyl group in .

Biological Activity

The compound 4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide is a novel heterocyclic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazolo-pyridazine core and a piperazine moiety. Its molecular formula is C19H20N7OC_{19}H_{20}N_{7}O, with a molecular weight of approximately 372.5 g/mol. The presence of the cyclopropyl group and methoxy-substituted phenyl ring contributes to its unique pharmacological profile.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that derivatives of triazolo-pyridazines exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.1 µM to 18.8 µM . The mechanism is believed to involve the inhibition of specific kinases crucial for cancer cell proliferation.

2. Antimicrobial Properties

Triazolo derivatives have been reported to possess antimicrobial activity against a range of pathogens. The compound's structure allows it to interact with bacterial enzymes, disrupting their function and leading to cell death.

3. Neurological Effects

Preliminary studies suggest potential neuroprotective effects, which may be attributed to the modulation of neurotransmitter systems. The piperazine moiety is often associated with central nervous system activity, indicating possible applications in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by various substituents on the piperazine and triazolo-pyridazine rings. Modifications such as altering the cyclopropyl group or substituting different aryl groups can enhance potency and selectivity for specific biological targets.

Substituent Effect on Activity
CyclopropylEnhances binding affinity
Methoxy group on phenylIncreases lipophilicity
Variations in piperazineModulates pharmacokinetics

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study A : A derivative with a similar triazolo core showed promising results in inhibiting cancer cell growth in vitro, suggesting that modifications in the side chains can lead to enhanced efficacy against specific cancer types .
  • Study B : Research involving piperazine derivatives indicated their potential as dual inhibitors for both kinases and phosphodiesterases, demonstrating versatility in therapeutic applications .

Q & A

Q. What synthetic strategies are employed to construct the triazolo[4,3-b]pyridazine core in this compound?

The triazolo[4,3-b]pyridazine core is typically synthesized via cyclocondensation reactions. For example, cyclopropane-containing precursors undergo nucleophilic substitution with heterocyclic amines under basic conditions (e.g., NaH in toluene). Key intermediates, such as 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine derivatives, are functionalized through multi-step reactions involving hydrazide formation and cyclization . Structural confirmation relies on 1H^1H-NMR, IR spectroscopy, and elemental analysis .

Q. How is the piperazine-1-carboxamide moiety introduced into the target molecule?

The piperazine ring is often synthesized via reaction of ethylenediamine derivatives with dihaloalkanes. Subsequent carboxamide formation involves coupling activated carboxylic acid derivatives (e.g., chloroformates) with substituted anilines like 2-methoxy-5-methylaniline. Solvent polarity and temperature (e.g., DMF at 60–80°C) are critical for regioselectivity .

Q. What spectroscopic methods are used to confirm the structure of this compound?

1H^1H-NMR and 13C^{13}C-NMR are standard for verifying proton and carbon environments, particularly distinguishing between triazolo and pyridazine protons. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for triazolo-pyridazine derivatives?

Discrepancies in 1H^1H-NMR shifts (e.g., overlapping aromatic signals) are addressed using 2D techniques (COSY, HSQC) to assign coupling patterns. For example, NOESY experiments differentiate between regioisomers by correlating spatial proximity of substituents . Computational tools (e.g., DFT calculations) predict chemical shifts to cross-validate experimental data .

Q. What experimental design considerations are critical for evaluating antifungal activity against 14-α-demethylase lanosterol (CYP51)?

Molecular docking (using PDB: 3LD6) predicts binding affinities of the triazolo-pyridazine scaffold to CYP51’s active site. In vitro assays measure IC50_{50} values via ergosterol biosynthesis inhibition in Candida albicans. Positive controls (e.g., fluconazole) and cytotoxicity assays (e.g., mammalian cell lines) validate selectivity .

Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) impact pharmacokinetic properties?

SwissADME predicts logP (lipophilicity), aqueous solubility, and drug-likeness. For instance, cyclopropyl groups reduce logP by ~0.5 units compared to methyl, improving solubility. Substituent effects on metabolic stability are tested via microsomal incubation (e.g., human liver microsomes) and LC-MS metabolite profiling .

Methodological Challenges and Solutions

Q. How can low yields during cyclopropane ring formation be mitigated?

Optimize reaction conditions:

  • Use Pd-catalyzed cross-coupling for sterically hindered substrates.
  • Increase solvent polarity (e.g., switch from THF to DMF) to stabilize transition states.
  • Monitor reaction progress via TLC or inline IR to terminate at peak conversion .

Q. What strategies address poor solubility in biological assays?

  • Prepare phosphate-buffered saline (PBS) solutions with co-solvents (≤5% DMSO).
  • Synthesize prodrugs (e.g., ester derivatives) to enhance bioavailability.
  • Use nanoparticle encapsulation for controlled release .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting bioactivity data across microbial strains?

Strain-specific resistance mechanisms (e.g., efflux pumps in Staphylococcus aureus) may explain variability. Normalize data to internal controls (e.g., streptomycin for bacteria, clotrimazole for fungi) and perform dose-response curves to calculate MIC90_{90} values. Statistical tools (e.g., ANOVA) identify significant differences .

Q. What computational tools are recommended for predicting ADMET properties?

SwissADME and pkCSM provide estimates for:

  • Absorption : Caco-2 permeability, human intestinal absorption.
  • Metabolism : CYP450 inhibition profiles.
  • Toxicity : Ames test predictions, hepatotoxicity.
    Cross-validate with experimental data (e.g., hepatic clearance in rat models) .

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